molecular formula C13H11N3O6S B15200261 (6R,7R)-8-Oxo-7-(4-oxo-4,5-dihydroisoxazole-3-carboxamido)-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-8-Oxo-7-(4-oxo-4,5-dihydroisoxazole-3-carboxamido)-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B15200261
M. Wt: 337.31 g/mol
InChI Key: OPMWCXNZKPTYIP-PRHODGIISA-N
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Description

(6R,7R)-8-Oxo-7-(4-oxo-4,5-dihydroisoxazole-3-carboxamido)-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-8-Oxo-7-(4-oxo-4,5-dihydroisoxazole-3-carboxamido)-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-8-Oxo-7-(4-oxo-4,5-dihydroisoxazole-3-carboxamido)-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(6R,7R)-8-Oxo-7-(4-oxo-4,5-dihydroisoxazole-3-carboxamido)-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has numerous scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R,7R)-8-Oxo-7-(4-oxo-4,5-dihydroisoxazole-3-carboxamido)-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: A compound with similar functional groups but different structural features.

    Organochlorine compounds: Organic compounds containing chlorine, which may have similar reactivity but different biological activities.

Uniqueness

(6R,7R)-8-Oxo-7-(4-oxo-4,5-dihydroisoxazole-3-carboxamido)-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H11N3O6S

Molecular Weight

337.31 g/mol

IUPAC Name

(6R,7R)-3-ethenyl-8-oxo-7-[(4-oxo-1,2-oxazole-3-carbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H11N3O6S/c1-2-5-4-23-12-8(11(19)16(12)9(5)13(20)21)14-10(18)7-6(17)3-22-15-7/h2,8,12H,1,3-4H2,(H,14,18)(H,20,21)/t8-,12-/m1/s1

InChI Key

OPMWCXNZKPTYIP-PRHODGIISA-N

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=NOCC3=O)SC1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C3=NOCC3=O)SC1)C(=O)O

Origin of Product

United States

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